molecular formula C20H14ClNO2 B2886781 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole CAS No. 339019-72-6

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole

Cat. No.: B2886781
CAS No.: 339019-72-6
M. Wt: 335.79
InChI Key: UVOWRRDMLKVBHM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a synthetic organic compound characterized by the presence of a chlorophenyl group, a naphthyloxy group, and an isoxazole ring

Scientific Research Applications

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The study of isoxazole derivatives is a promising area of research, particularly in the development of new pharmaceuticals . This specific compound could be of interest in future studies due to its complex structure and the presence of functional groups known to confer biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction involving a naphthol derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(1-naphthyloxy)pyrimidine
  • 5-(4-Chlorophenyl)-3-(2-naphthyloxy)pyrazole
  • 5-(4-Chlorophenyl)-3-(2-naphthyloxy)thiazole

Uniqueness

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is unique due to its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-8-5-15(6-9-17)20-12-18(22-24-20)13-23-19-10-7-14-3-1-2-4-16(14)11-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOWRRDMLKVBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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